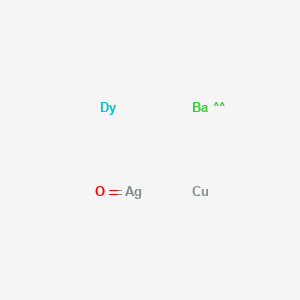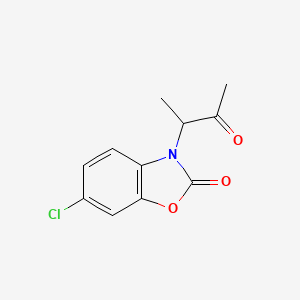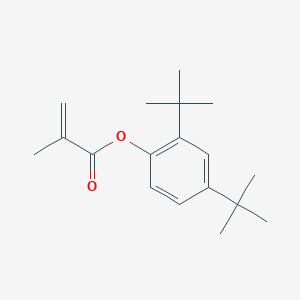
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate is an organic compound that belongs to the class of phenyl esters. It is characterized by the presence of two tert-butyl groups attached to the phenyl ring and a 2-methylprop-2-enoate group. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate typically involves the esterification of 2,4-Di-tert-butylphenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Materials: 2,4-Di-tert-butylphenol and methacrylic acid
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature Control: Maintained at 70°C
Purification: Distillation or recrystallization to obtain the pure ester
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,4-Di-tert-butylquinone.
Reduction: Formation of 2,4-Di-tert-butylphenyl 2-methylpropan-2-ol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Applications De Recherche Scientifique
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate involves its ability to donate electrons and stabilize free radicals. This antioxidant property is attributed to the presence of tert-butyl groups, which provide steric hindrance and prevent oxidation. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Di-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 2,4-Di-tert-butyl-6-methylphenol
Uniqueness
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its phenol counterparts. The presence of the 2-methylprop-2-enoate group enhances its application in polymer chemistry and materials science, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
122919-15-7 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(2,4-ditert-butylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H26O2/c1-12(2)16(19)20-15-10-9-13(17(3,4)5)11-14(15)18(6,7)8/h9-11H,1H2,2-8H3 |
Clé InChI |
KPYGQTJIXFKOSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



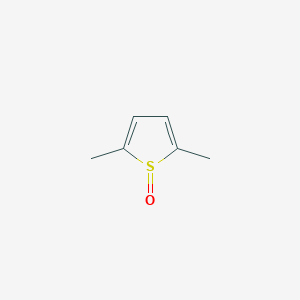

![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)
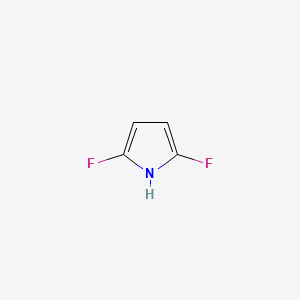

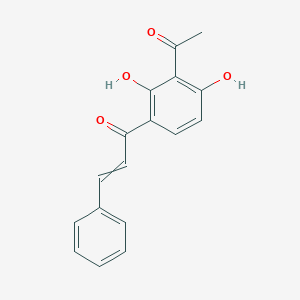


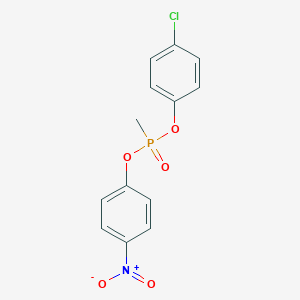
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)

